molecular formula C18H24N2O2 B15188797 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-methyl-4-methylene-8-(3-phenylpropyl)- CAS No. 134069-59-3

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-methyl-4-methylene-8-(3-phenylpropyl)-

Cat. No.: B15188797
CAS No.: 134069-59-3
M. Wt: 300.4 g/mol
InChI Key: VAYWNGUOZUVHQZ-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-methyl-4-methylene-8-(3-phenylpropyl)- is a complex organic compound that belongs to the spirocyclic family. This compound is characterized by its unique spiro structure, which includes an oxygen atom and two nitrogen atoms within the ring system. The presence of a phenylpropyl group and a methylene group further adds to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-methyl-4-methylene-8-(3-phenylpropyl)- involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diol and a diamine under acidic or basic conditions.

    Introduction of the phenylpropyl group: This step involves the alkylation of the spirocyclic core with a phenylpropyl halide in the presence of a strong base.

    Addition of the methylene group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-methyl-4-methylene-8-(3-phenylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methylene or phenylpropyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxo derivatives, such as ketones or aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-methyl-4-methylene-8-(3-phenylpropyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-methyl-4-methylene-8-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.

    Inhibiting specific pathways: Such as signaling pathways involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-3,8-diazaspiro(4.5)decan-2-one: A simpler analog without the phenylpropyl and methylene groups.

    3-Methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Lacks the phenylpropyl group.

    8-(2-phenylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Contains a phenylethyl group instead of a phenylpropyl group.

Uniqueness

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-methyl-4-methylene-8-(3-phenylpropyl)- is unique due to its combination of structural features, including the spirocyclic core, the phenylpropyl group, and the methylene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

134069-59-3

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

3-methyl-4-methylidene-8-(3-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C18H24N2O2/c1-15-18(22-17(21)19(15)2)10-13-20(14-11-18)12-6-9-16-7-4-3-5-8-16/h3-5,7-8H,1,6,9-14H2,2H3

InChI Key

VAYWNGUOZUVHQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C)C2(CCN(CC2)CCCC3=CC=CC=C3)OC1=O

Origin of Product

United States

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